molecular formula C11H22N2 B1473578 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-17-9

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1473578
M. Wt: 182.31 g/mol
InChI Key: VABNGNWKVASBMT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (1-TBMOP) is an organic compound belonging to the pyrrole class of heterocyclic compounds. It is a colorless liquid with a boiling point of 120 °C and a melting point of -20 °C. 1-TBMOP has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. In particular, it has been used as a starting material for the synthesis of various biologically active compounds and as a reagent for the preparation of functionalized materials.

Scientific Research Applications

Synthesis and Reactivity

  • Flash Vacuum Pyrolysis : 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole derivatives are produced through flash vacuum pyrolysis (FVP), leading to significant yields of unstable hydroxylated pyrroles. These compounds react with mild electrophiles, showing selective reactivity at specific positions on the pyrrole ring (Hill et al., 2009).

Polymer Chemistry

  • Polymerization Catalysis : Tert-butyl substituted pyrroles are used in polymerization processes. For example, they play a role in the end-quenching of isobutylene polymerizations, leading to hydroxy-terminated polyisobutylene with near-quantitative yields. This illustrates the role of such compounds in synthesizing important industrial polymers (Morgan & Storey, 2010).

Coordination Chemistry

  • Metal Complex Formation : Compounds like 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole are involved in the formation of complex metal-ligand structures. These structures have interesting bonding characteristics, which are significant for understanding metal coordination and ligand behavior in various chemical environments (Westerhausen et al., 1998).

Luminescent Materials

  • Luminescence in Polymers : Pyrrolo[3,4-c]pyrrole derivatives are integral to the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them valuable for applications in optical materials and light-emitting devices (Zhang & Tieke, 2008).

Organic Synthesis

  • Synthesis of Diphosphanes : 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is utilized in the synthesis of pyrrole-derived diphosphanes. These compounds are important in coordination chemistry and catalysis, showcasing the versatility of pyrrole derivatives in organic synthesis (Smaliy et al., 2016).

Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole contribute to a deeper understanding of molecular conformations and interactions in solid-state chemistry. This information is crucial for designing materials with desired properties and behaviors (Dazie et al., 2017).

properties

IUPAC Name

3-tert-butyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(2,3)10-9-7-13(4)6-8(9)5-12-10/h8-10,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNGNWKVASBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2CN(CC2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

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